4-(4-Chlorophenyl)-5-[2-(4-fluorophenyl)diazenyl]-2-methylpyrimidine
Description
4-(4-Chlorophenyl)-5-[2-(4-fluorophenyl)diazenyl]-2-methylpyrimidine (CAS: 338962-04-2) is a pyrimidine derivative featuring a diazenyl linker bridging 4-chlorophenyl and 4-fluorophenyl groups, with a methyl substituent at the 2-position of the pyrimidine ring (C₁₇H₁₂ClFN₄; molecular weight: 326.76) . The diazenyl group (‒N=N‒) is a notable feature, often associated with photochromic properties or as a pharmacophore in bioactive molecules.
Properties
IUPAC Name |
[4-(4-chlorophenyl)-2-methylpyrimidin-5-yl]-(4-fluorophenyl)diazene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN4/c1-11-20-10-16(23-22-15-8-6-14(19)7-9-15)17(21-11)12-2-4-13(18)5-3-12/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYSENIJURXATI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)C2=CC=C(C=C2)Cl)N=NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-5-[2-(4-fluorophenyl)diazenyl]-2-methylpyrimidine typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorophenylhydrazine with 4-fluorobenzaldehyde to form the corresponding hydrazone. This intermediate is then subjected to cyclization with 2-methylpyrimidine under acidic or basic conditions to yield the target compound. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-5-[2-(4-fluorophenyl)diazenyl]-2-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 4-(4-Chlorophenyl)-5-[2-(4-fluorophenyl)diazenyl]-2-methylpyrimidine typically involves the reaction of specific precursors under controlled conditions. A common method includes the condensation of 3-(4-chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole with N′-(4-fluorophenyl)-2-oxopropanehydrazonoyl bromide in anhydrous ethanol, followed by recrystallization to obtain pure crystals . The compound exhibits a melting point of approximately 243°C and displays characteristic infrared absorption bands corresponding to the diazenyl (N=N) and other functional groups .
Anticancer Activity
Recent studies have highlighted the potential of pyrimidine derivatives, including this compound, as anticancer agents. Research indicates that modifications in the pyrimidine structure can enhance cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promising results against Ehrlich Ascites Carcinoma cells, suggesting that this compound may also exhibit significant anticancer properties .
Antimicrobial Properties
The compound has been evaluated for antimicrobial activity against several pathogens. Studies have demonstrated that pyrimidine derivatives possess effective antibacterial and antifungal properties. The presence of halogen substituents like chlorine and fluorine in the structure enhances their bioactivity, making them suitable candidates for developing new antimicrobial agents .
Organic Electronics
Due to its unique electronic properties, this compound has potential applications in organic electronics. The compound can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where its electronic characteristics contribute to improved efficiency and performance .
Dye Sensitization
The diazenyl group in this compound can be exploited for dye-sensitized solar cells (DSSCs). The ability to absorb light effectively makes it a candidate for enhancing the light-harvesting capabilities of solar cell materials .
Chromatography
In analytical chemistry, derivatives of pyrimidines are often used as standards or reagents in chromatographic techniques. The stability and distinct spectral properties of this compound make it useful for developing methods to analyze complex mixtures in biological samples .
Case Studies
- Anticancer Activity Study : A recent study evaluated a series of pyrimidine derivatives for their cytotoxic effects on cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited potent anticancer activity, leading to further investigations into their mechanisms of action .
- Antimicrobial Efficacy Assessment : Another study focused on assessing the antimicrobial properties of various pyrimidine derivatives against common pathogens. The findings revealed that compounds containing halogen substituents demonstrated significant inhibition of bacterial growth, supporting the potential use of this class of compounds in developing new antibiotics .
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-5-[2-(4-fluorophenyl)diazenyl]-2-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the diazenyl group suggests potential involvement in redox reactions and electron transfer processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Analogous Pyrimidine Derivatives
The structural features of the target compound can be compared to related pyrimidine derivatives (Table 1):
Key Observations :
- Diazenyl vs. Ether Linkers : The diazenyl group in the target compound and ZZ4 contrasts with the ether linkage in ’s compound, which may influence electronic properties and intermolecular interactions .
- Halogenation Patterns: ZZ4 (2,4-dichlorophenyl) and the target compound (4-chlorophenyl) demonstrate how chlorine positioning affects steric and electronic profiles. The 4-fluorophenyl group in the target compound may enhance polarity compared to non-fluorinated analogs .
- Core Modifications : ’s pyrazolopyrimidine derivative highlights how fused ring systems alter conformational flexibility and bioactivity .
Key Insights :
- Antifungal Activity : Thiazolyl hydrazones with 4-chlorophenyl and 4-fluorophenyl groups () show moderate anticandidal activity, though less potent than fluconazole . This suggests that pyrimidine analogs like the target compound could be explored for similar applications.
- Anticancer Potential: Thiophene-pyrimidine hybrids () demonstrate substituent-dependent cytotoxicity, with 4-chlorophenyl and triazole groups enhancing activity . The target compound’s diazenyl group may offer unique binding interactions for anticancer screening.
Substituent Effects on Physicochemical Properties
Substituents critically influence molecular conformation, crystal packing, and solubility:
- Halogen Exchange : highlights that replacing chlorine with bromine in isostructural compounds minimally affects conformation but alters crystal packing due to differences in van der Waals radii . For the target compound, the 4-fluorophenyl group’s smaller size compared to chlorine may enhance solubility.
- Diazenyl vs.
- Methyl Substitution : The 2-methyl group on the pyrimidine ring in the target compound could sterically hinder rotation, stabilizing specific conformations .
Biological Activity
The compound 4-(4-Chlorophenyl)-5-[2-(4-fluorophenyl)diazenyl]-2-methylpyrimidine (C23H17ClFN5S) is a member of the pyrimidine family, characterized by its unique diazenyl substitution. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound features a pyrimidine ring substituted with a chlorophenyl group and a diazenyl moiety linked to a fluorophenyl group. The compound's synthesis involves the condensation of specific precursors, yielding a product with notable crystalline properties .
Antitumor Activity
Recent advancements in drug design highlight the antitumor potential of pyrazole derivatives. For example, compounds containing pyrazole structures have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 and A549 . The mechanism often involves the inhibition of key enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
| Compound | Target Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | MCF-7 | 0.39 | CDK2 inhibition |
| 2 | A549 | 0.46 | Autophagy induction |
| 3 | NCI-H460 | 0.03 | Aurora-A kinase inhibition |
Case Studies
- Inhibition of Dihydroorotate Dehydrogenase (DHODH) :
- Antioxidant Activity :
- Cytotoxicity Studies :
The biological activity of This compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit critical enzymes involved in cancer cell proliferation and survival.
- Interference with DNA Synthesis : Similar compounds have been shown to disrupt nucleic acid synthesis, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Modulation : By enhancing antioxidant defenses or directly scavenging ROS, these compounds can reduce cellular damage and promote cell survival under stress conditions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(4-Chlorophenyl)-5-[2-(4-fluorophenyl)diazenyl]-2-methylpyrimidine, and how can intermediates be optimized?
- Methodological Answer : The synthesis typically involves diazenyl coupling between 4-chlorophenyl-substituted pyrimidine precursors and fluorophenyl diazonium salts. Key intermediates, such as 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine, can be prepared via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Optimization includes adjusting reaction temperature (e.g., 0–5°C for diazonium stability) and using anhydrous solvents like THF to minimize hydrolysis . Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield.
Q. How is structural characterization performed for this compound, and what spectroscopic techniques are critical?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline derivatives, single-crystal X-ray diffraction (as in ) resolves bond angles and torsion angles, with R-factors <0.06 indicating high precision. UV-Vis spectroscopy identifies π-π* transitions in the diazenyl group (~400–500 nm) .
Q. What safety protocols are critical during synthesis and handling?
- Methodological Answer : Use gloveboxes or fume hoods to avoid inhalation of toxic intermediates (e.g., diazonium salts). Wear nitrile gloves, goggles, and flame-resistant lab coats. Waste containing halogenated byproducts must be segregated and treated via neutralization (e.g., sodium bicarbonate for acidic residues) before disposal by licensed facilities .
Advanced Research Questions
Q. How can computational chemistry predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model HOMO-LUMO gaps to predict charge-transfer behavior. Molecular dynamics simulations assess solvation effects in polar solvents (e.g., DMSO). Dock the compound into target protein structures (e.g., kinases) using AutoDock Vina to hypothesize binding modes for drug discovery .
Q. What strategies resolve contradictions in spectroscopic data, such as unexpected coupling patterns in ¹H NMR?
- Methodological Answer : Discrepancies may arise from tautomerism or paramagnetic impurities. Use deuterated solvents (e.g., DMSO-d₆) to stabilize specific tautomers. Variable-temperature NMR can reveal dynamic processes. Compare with X-ray crystallography data (e.g., ) to validate spatial arrangements .
Q. How does the compound’s crystal packing influence its physicochemical stability?
- Methodological Answer : Analyze Hirshfeld surfaces to quantify intermolecular interactions (e.g., C–H⋯π, hydrogen bonds). In , weak C–H⋯O bonds stabilize the lattice. Differential scanning calorimetry (DSC) measures melting points and polymorph transitions. Hygroscopicity tests under controlled humidity (40–80% RH) assess stability for pharmaceutical formulations .
Q. What in vitro assays evaluate its potential as an enzyme inhibitor or antimicrobial agent?
- Methodological Answer : Screen against E. coli DNA gyrase or human tyrosine kinases using fluorescence-based ATPase assays (IC₅₀ determination). Minimum inhibitory concentration (MIC) tests in Mueller-Hinton broth assess antibacterial activity. Cytotoxicity assays (e.g., MTT on HEK293 cells) ensure selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
